molecular formula C5H3N3O3 B12537618 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 832127-90-9

3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B12537618
CAS No.: 832127-90-9
M. Wt: 153.10 g/mol
InChI Key: XKSIPHVWRAFYJU-UHFFFAOYSA-N
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Description

3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of furan and triazine rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminofuran with cyanogen bromide, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated reactors and precise control of reaction parameters to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazine derivatives, which can exhibit diverse chemical and biological properties .

Scientific Research Applications

3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

832127-90-9

Molecular Formula

C5H3N3O3

Molecular Weight

153.10 g/mol

IUPAC Name

3-hydroxyfuro[2,3-d]triazin-4-one

InChI

InChI=1S/C5H3N3O3/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H

InChI Key

XKSIPHVWRAFYJU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=O)N(N=N2)O

Origin of Product

United States

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